molecular formula C21H28O4 B1346229 17,21-Dihydroxypregna-4,6-diene-3,20-dione CAS No. 70081-51-5

17,21-Dihydroxypregna-4,6-diene-3,20-dione

Cat. No.: B1346229
CAS No.: 70081-51-5
M. Wt: 344.4 g/mol
InChI Key: ZOAWGBBOUUOQBP-OBQKJFGGSA-N
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Description

17,21-Dihydroxypregna-4,6-diene-3,20-dione is a synthetic steroid compound with significant biological activity. It is structurally related to corticosteroids and is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,21-Dihydroxypregna-4,6-diene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common method involves the oxidation of 21-hydroxy-20-methylpregna-1,4-dien-3-one, a biodegradation product of cholesterol . The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using microorganisms capable of transforming phytosterols into steroid intermediates. These intermediates are then chemically modified through a series of reactions to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

17,21-Dihydroxypregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of functional groups with others, such as acetylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 17,21-diacetate derivatives, which are useful intermediates in the synthesis of other corticosteroids .

Scientific Research Applications

17,21-Dihydroxypregna-4,6-diene-3,20-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 17,21-Dihydroxypregna-4,6-diene-3,20-dione involves its interaction with specific steroid receptors in the body. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. This modulation leads to the suppression of inflammation and immune activity, making it effective in treating conditions like arthritis and autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17,21-Dihydroxypregna-4,6-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to serve as an intermediate in the synthesis of various corticosteroids highlights its versatility and importance in pharmaceutical research and development .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3-4,11,15-17,22,25H,5-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAWGBBOUUOQBP-OBQKJFGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280228
Record name 17,21-Dihydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70081-51-5
Record name NSC16019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17,21-Dihydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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